ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
Overview
Description
ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavorings . This particular compound features a unique structure that includes a chlorophenoxy group, a thiadiazole ring, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to form the desired ester. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-((4-CHLOROPHENOXY)METHYL)BENZOATE: Another ester with a similar chlorophenoxy group but different structural features.
METHYL BUTYRATE: A simpler ester used for comparison in terms of structure and reactivity.
Uniqueness
ETHYL ({5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is unique due to its combination of a thiadiazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-2-20-12(19)11(18)15-13-17-16-10(22-13)7-21-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYUYKPSEFSLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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